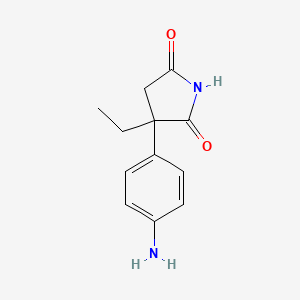
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an ethyl group and an amino-substituted phenyl moiety. Its chemical formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structure is essential for its interaction with biological targets, particularly in enzyme inhibition.
1. Cytochrome P450 Inhibition
Research indicates that this compound acts as a reversible inhibitor of cytochrome P450 enzymes, specifically aromatase (CYP19). This enzyme is crucial in the biosynthesis of estrogens from androgens. The compound demonstrated comparable efficacy to established inhibitors like aminoglutethimide in reducing estrogen levels in vivo in rat models.
2. Antioxidant Activity
The compound has shown potential antioxidant properties. In studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, it exhibited weak radical scavenging activity at concentrations around 200 µg/mL . This suggests a possible role in mitigating oxidative stress-related conditions.
3. Antimicrobial Properties
While initial evaluations indicated limited antimicrobial activity at various concentrations (4-256 µg/mL), further studies are necessary to explore its potential against specific microbial strains . The lack of significant growth inhibition suggests that while it may not be a potent antimicrobial agent, it could have applications in combination therapies.
Data Table: Biological Activities of this compound
| Activity | Methodology | Findings |
|---|---|---|
| Cytochrome P450 Inhibition | In vitro assays | Reversible inhibition of aromatase; comparable to AG |
| Antioxidant Activity | DPPH assay | 0.3% radical scavenging at 200 µg/mL |
| Antimicrobial Activity | Agar dilution method | No significant growth inhibition at tested concentrations |
Case Study 1: Aromatase Inhibition
In a study evaluating various pyrrolidine derivatives for their ability to inhibit aromatase activity, this compound was identified as a promising candidate due to its structural similarity to known inhibitors. The study utilized human placental tissue to assess the compound's efficacy and found that it significantly reduced estrogen production compared to controls .
Case Study 2: Antioxidative Effects
Another investigation focused on the antioxidative properties of this compound within neuronal cell lines exposed to oxidative stress. The results indicated that while the compound did not prevent cell death entirely, it reduced reactive oxygen species (ROS) levels, suggesting a neuroprotective effect that warrants further exploration in neurodegenerative disease models .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition
One of the primary applications of 3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the biosynthesis of estrogens from androgens. Compounds that inhibit this enzyme are crucial in treating hormone-dependent cancers such as breast cancer.
- Inhibitory Potency : The compound demonstrates selective competitive inhibition of the aromatase enzyme system with a Ki value of approximately 1.75 μM, indicating its potential as a therapeutic agent against estrogen-dependent tumors .
Cholesterol Side Chain Cleavage Enzyme Inhibition
In addition to aromatase inhibition, this compound also serves as a structural analog to aminoglutethimide, known for inhibiting cytochrome P450 enzymes involved in cholesterol metabolism. This property makes it valuable for studying cholesterol-related diseases and endocrine disorders .
Antitumor Activity
Research has indicated that derivatives of this compound exhibit potential antitumor activity. A study highlighted its ability to inhibit the metabolism of all-trans retinoic acid by rat liver microsomes, showcasing its role in modulating retinoic acid pathways critical for cell differentiation and growth .
Case Study 1: Inhibition Profile
A study evaluated various analogs of this compound for their inhibitory effects on human placental aromatase and bovine adrenal cholesterol side chain cleavage enzymes. The results showed that while some analogs were weakly inhibitory, others demonstrated significant inhibition, reinforcing the importance of structural modifications on biological activity .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the enantioselectivity of different forms of this compound as inhibitors of P450AROM (aromatase) and P450CSCC (cholesterol side chain cleavage). The study revealed that specific enantiomers exhibited higher potency compared to their racemic counterparts, highlighting the relevance of stereochemistry in drug design .
Eigenschaften
CAS-Nummer |
91567-07-6 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-12(7-10(15)14-11(12)16)8-3-5-9(13)6-4-8/h3-6H,2,7,13H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
QPJZAHJMZUCFMF-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |
Synonyme |
3-(4'-aminophenyl)-3-ethylpyrollidine-2,5-dione 3-APEPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















